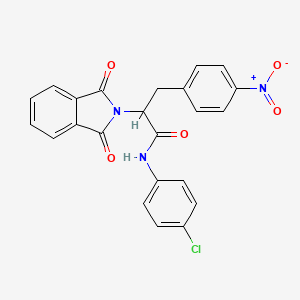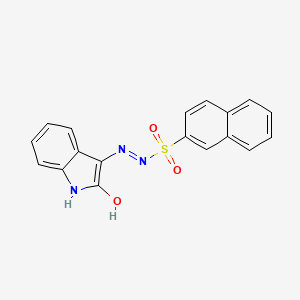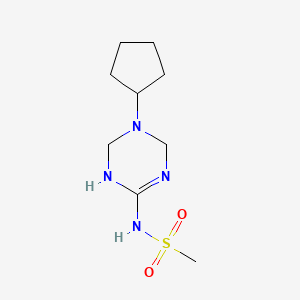![molecular formula C14H20N2O3S B6048252 isobutyl [2-(allylthio)-4-hydroxy-6-methyl-5-pyrimidinyl]acetate](/img/structure/B6048252.png)
isobutyl [2-(allylthio)-4-hydroxy-6-methyl-5-pyrimidinyl]acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Isobutyl [2-(allylthio)-4-hydroxy-6-methyl-5-pyrimidinyl]acetate is a chemical compound that has been the subject of scientific research due to its potential applications in various fields. It is a pyrimidine derivative that has been synthesized using different methods and has shown promising results in various studies.
Mechanism of Action
The mechanism of action of Isobutyl [2-(allylthio)-4-hydroxy-6-methyl-5-pyrimidinyl]acetate is not fully understood. However, studies have shown that it inhibits the growth of microorganisms by disrupting their cell membranes and inhibiting DNA synthesis. It has also been shown to induce apoptosis in cancer cells by activating the mitochondrial pathway.
Biochemical and Physiological Effects:
Isobutyl [2-(allylthio)-4-hydroxy-6-methyl-5-pyrimidinyl]acetate has been shown to have various biochemical and physiological effects. In vitro studies have shown that it inhibits the growth of various microorganisms, including bacteria, fungi, and yeasts. It has also been shown to have anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines. In cancer cells, it has been shown to induce apoptosis by activating the mitochondrial pathway. However, further studies are needed to fully understand its biochemical and physiological effects.
Advantages and Limitations for Lab Experiments
Isobutyl [2-(allylthio)-4-hydroxy-6-methyl-5-pyrimidinyl]acetate has several advantages for lab experiments. It is easy to synthesize and has been shown to have high yields. It has also been shown to have potent antimicrobial and antifungal properties, making it a useful tool for studying the effects of antimicrobial agents. However, its limitations include its potential toxicity and the need for further studies to fully understand its biochemical and physiological effects.
Future Directions
There are several future directions for the study of Isobutyl [2-(allylthio)-4-hydroxy-6-methyl-5-pyrimidinyl]acetate. One direction is to further study its potential applications in medicine, agriculture, and material science. In medicine, further studies are needed to fully understand its potential use in cancer treatment and its anti-inflammatory properties. In agriculture, further studies are needed to determine its efficacy as a pesticide. In material science, further studies are needed to determine its potential use in the synthesis of new materials. Another direction is to study its toxicity and potential side effects to determine its safety for use in various applications.
Synthesis Methods
Isobutyl [2-(allylthio)-4-hydroxy-6-methyl-5-pyrimidinyl]acetate has been synthesized using different methods, including the reaction of 2-chloro-4,6-dimethyl-5-pyrimidinecarbaldehyde with allylthiol in the presence of a base, followed by the reaction with isobutyl chloroacetate. Another method involves the reaction of 2-(allylthio)-4,6-dimethyl-5-pyrimidinecarbaldehyde with isobutyl chloroacetate in the presence of a base. These methods have been optimized to obtain high yields of the compound.
Scientific Research Applications
Isobutyl [2-(allylthio)-4-hydroxy-6-methyl-5-pyrimidinyl]acetate has been studied for its potential applications in various fields, including medicine, agriculture, and material science. In medicine, it has been shown to have antimicrobial, antifungal, and anti-inflammatory properties. It has also been studied for its potential use in cancer treatment due to its ability to induce apoptosis in cancer cells. In agriculture, it has been studied for its potential use as a pesticide due to its insecticidal properties. In material science, it has been studied for its potential use in the synthesis of new materials.
properties
IUPAC Name |
2-methylpropyl 2-(4-methyl-6-oxo-2-prop-2-enylsulfanyl-1H-pyrimidin-5-yl)acetate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20N2O3S/c1-5-6-20-14-15-10(4)11(13(18)16-14)7-12(17)19-8-9(2)3/h5,9H,1,6-8H2,2-4H3,(H,15,16,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KWERTGHDYUDGNV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)NC(=N1)SCC=C)CC(=O)OCC(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.39 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[2-chloro-5-(trifluoromethyl)phenyl]-4-[2-nitro-4-(trifluoromethyl)phenyl]piperazine-1-carbothioamide](/img/structure/B6048178.png)
![1-[(3,6-dichloro-1-benzothien-2-yl)carbonyl]-4-[(5-methyl-3-thienyl)carbonyl]piperazine](/img/structure/B6048188.png)
![N-(1-ethyl-6-methyl-1H-pyrazolo[3,4-b]quinolin-3-yl)acetamide](/img/structure/B6048191.png)
![N-benzyl-2-{4-[(2,4,6-trioxotetrahydro-5(2H)-pyrimidinylidene)methyl]phenoxy}acetamide](/img/structure/B6048217.png)
![1-(2-methoxyethyl)-4-({[5-(2-naphthyl)-1,2,4-triazin-3-yl]amino}methyl)-2-pyrrolidinone](/img/structure/B6048227.png)


![1-(2-fluorobenzyl)-3-hydroxy-3-({methyl[(3-methyl-5-isoxazolyl)methyl]amino}methyl)-2-piperidinone](/img/structure/B6048251.png)

![[4-(4-methoxybenzyl)-1-(tetrahydro-2H-thiopyran-4-yl)-4-piperidinyl]methanol](/img/structure/B6048257.png)
![5-[(2-methoxy-1-naphthyl)methylene]-1-phenyl-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B6048263.png)
![2-[(3,5-dioxo-2,3,4,5-tetrahydro-1,2,4-triazin-6-yl)thio]-N'-(4-hydroxybenzylidene)acetohydrazide](/img/structure/B6048271.png)
![4-(2-fluorophenyl)-3-methyl-1-(3-methyl[1,2,4]triazolo[4,3-b]pyridazin-6-yl)-1,4,5,7-tetrahydro-6H-pyrazolo[3,4-b]pyridin-6-one](/img/structure/B6048273.png)
![4-{[3-(hydroxymethyl)-3-(2-methylbenzyl)-1-piperidinyl]methyl}-2,6-dimethoxyphenol](/img/structure/B6048278.png)